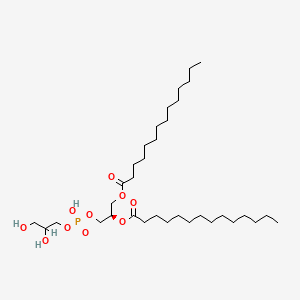
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
描述
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is an anionic saturated phospholipid predominantly found in gram-positive bacterial membranes. It consists of two myristic acid chains (14 carbon atoms each) attached to a glycerol backbone, with a phosphoglycerol head group. This compound is often used in studies involving lipid membranes and their interactions with peptides and proteins .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) can be synthesized through the esterification of myristic acid with glycerol, followed by phosphorylation. The typical synthetic route involves:
Esterification: Myristic acid reacts with glycerol in the presence of a catalyst to form 1,2-dimyristoyl-sn-glycerol.
Phosphorylation: The resulting 1,2-dimyristoyl-sn-glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to yield 1,2-dimyristoyl-sn-glycero-3-phosphate.
Glycerol Addition: Finally, the phosphate group is esterified with racemic glycerol to produce 1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)).
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and phosphorylation processes, utilizing automated reactors and purification systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing continuous flow reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed by enzymes such as phospholipases, resulting in the release of myristic acid and glycerol derivatives.
Substitution: The phosphate group can participate in substitution reactions, where the glycerol moiety can be replaced by other alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or ozone (O3) under controlled conditions.
Hydrolysis: Enzymatic hydrolysis using phospholipases or chemical hydrolysis using strong acids or bases.
Substitution: Phosphorylating agents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of suitable nucleophiles.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Myristic acid, glycerol, and glycerophosphate derivatives.
Substitution: Various phospholipid analogs depending on the substituent used.
科学研究应用
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) has numerous applications in scientific research:
Chemistry: Used as a model system for studying lipid-lipid and lipid-protein interactions.
Biology: Employed in the formation of artificial membranes and liposomes for studying membrane dynamics and protein insertion.
Medicine: Utilized in drug delivery systems, particularly in the encapsulation of hydrophobic drugs within liposomes.
Industry: Applied in the development of biosensors and nanocarriers for targeted drug delivery.
作用机制
The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and peptides, modulating their activity and stability. The phosphoglycerol head group can form hydrogen bonds and electrostatic interactions with other molecules, affecting membrane structure and function .
相似化合物的比较
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Similar structure but with palmitic acid chains (16 carbon atoms).
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains a phosphocholine head group instead of phosphoglycerol.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Contains a phosphoethanolamine head group instead of phosphoglycerol.
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is unique due to its specific fatty acid composition and head group, which confer distinct biophysical properties. Its ability to form stable bilayers and interact with proteins makes it particularly valuable in membrane studies and drug delivery applications .
属性
IUPAC Name |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)/t31?,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHQZTVXXXJVHI-IADGFXSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171782 | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185463-23-4 | |
| Record name | 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185463234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIMYRISTOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2847IF81RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


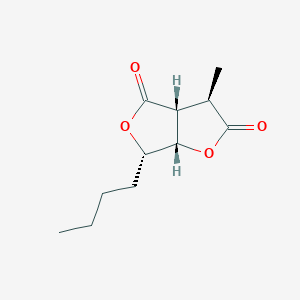
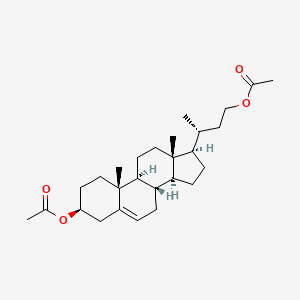
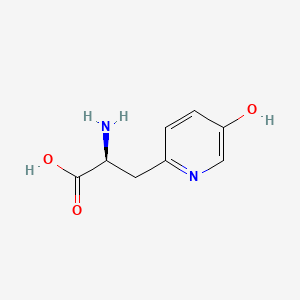
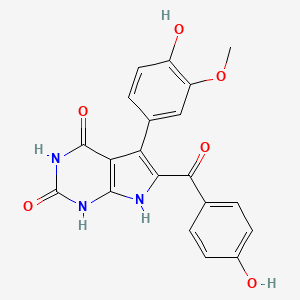
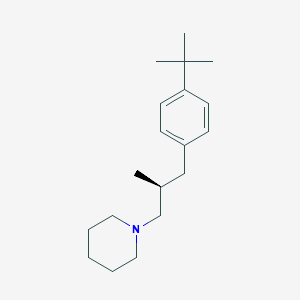
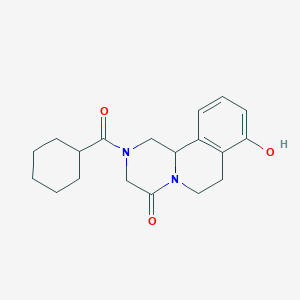
![7-Methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B1250262.png)
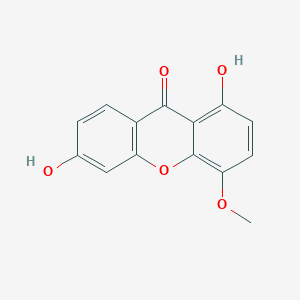
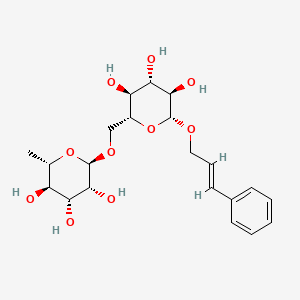
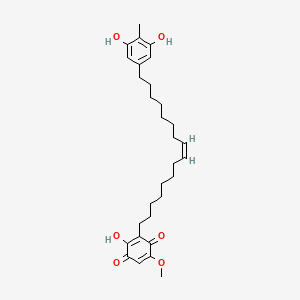
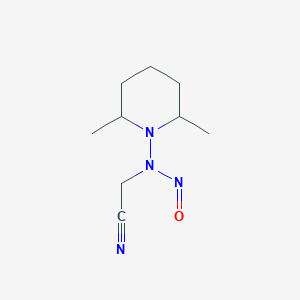
![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1250269.png)
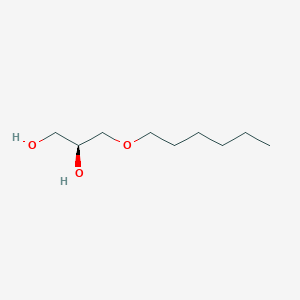
![2-[2,6-Di(propan-2-yl)phenyl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B1250271.png)
